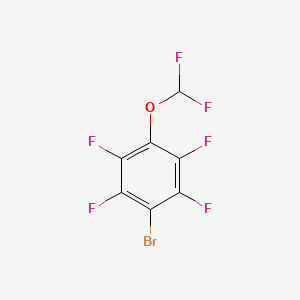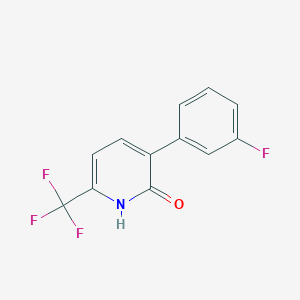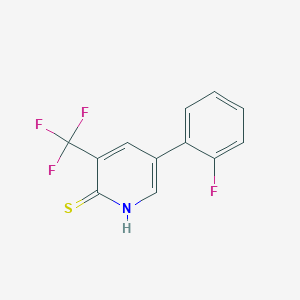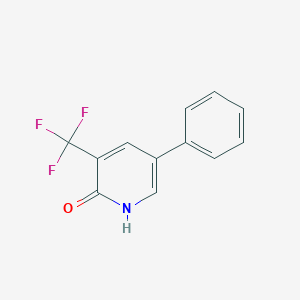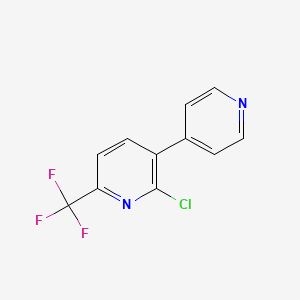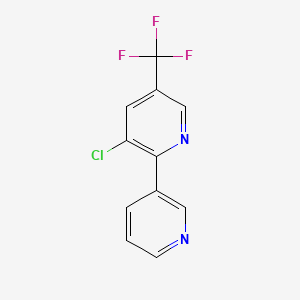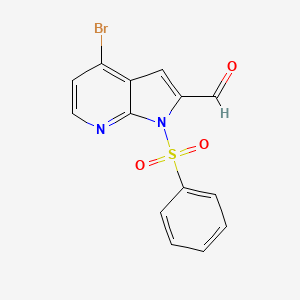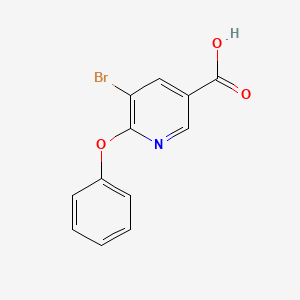
5-Bromo-6-phenoxynicotinic acid
Overview
Description
5-Bromo-6-phenoxynicotinic acid is a chemical compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 . It belongs to the pyridine derivative group.
Molecular Structure Analysis
The InChI code for 5-Bromo-6-phenoxynicotinic acid is1S/C12H8BrNO3/c13-10-6-8 (12 (15)16)7-14-11 (10)17-9-4-2-1-3-5-9/h1-7H, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Bromo-6-phenoxynicotinic acid has a molecular weight of 294.1 .Scientific Research Applications
Chemical and Pharmacological Properties
5-Bromo-6-phenoxynicotinic acid is a chemical compound with potential relevance in various scientific and pharmacological research areas. Although direct studies on this specific compound are scarce, research on structurally related compounds and their pharmacological activities can provide insights into its potential applications.
Antimicrobial and Anticancer Activities : Naphthoquinones, a class of compounds to which 5-Bromo-6-phenoxynicotinic acid might be structurally related, have been reported to possess a variety of pharmacological activities including antibacterial, antifungal, anticancer, and antitubercular properties (Mbaveng & Kuete, 2014).
Anti-inflammatory Mechanisms : Dietary polyphenols, which could share mechanistic pathways with 5-Bromo-6-phenoxynicotinic acid, are known to target the 5-Lipoxygenase (5-LOX) pathway, a key player in inflammation and related diseases. Research has shown that some polyphenolics can reduce the formation of 5-LOX eicosanoids in vitro, suggesting potential anti-inflammatory applications (Giménez‐Bastida et al., 2021).
Role in Neurobiology : The use of 5-bromo-2'-deoxyuridine (BrdU), a compound related to 5-Bromo-6-phenoxynicotinic acid, in tracking somatic stem cells (SSCs) in murine and human myometrium has been documented, highlighting the potential of such compounds in neurobiological and cancer research (Mas et al., 2014).
Potential in Pain Management : While not directly studied, compounds with similar structural or functional properties to 5-Bromo-6-phenoxynicotinic acid might influence pain management pathways. Research on ketamine, for instance, provides insights into how certain compounds can modulate pain through various receptor interactions, offering a glimpse into potential research directions (Hocking & Cousins, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as niacin, a b vitamin, are known to interact with lipid and apolipoprotein b (apo b)-containing lipoproteins .
Mode of Action
Niacin, a related compound, modulates triglyceride synthesis in the liver and lipolysis in adipose tissue . It’s plausible that 5-Bromo-6-phenoxynicotinic acid may have a similar interaction with its targets.
Biochemical Pathways
Compounds like niacin are known to influence lipid metabolism . It’s possible that 5-Bromo-6-phenoxynicotinic acid may also affect similar pathways.
Result of Action
Similar compounds such as niacin are known to decrease lipids and apo b-containing lipoproteins . It’s plausible that 5-Bromo-6-phenoxynicotinic acid may have similar effects.
properties
IUPAC Name |
5-bromo-6-phenoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEKVNCAIXKWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-phenoxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







